3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
Description
3-({[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound featuring a fused triazolo[4,3-a]pyrimidine core. Key structural attributes include:
- 5,7-dimethyl groups on the pyrimidine ring, enhancing hydrophobicity and steric bulk.
- A sulfanyl methyl bridge connecting the triazolopyrimidine core to a 1-(4-chlorophenyl)-1H-tetrazole moiety, which introduces electron-withdrawing and aromatic characteristics.
This compound’s design leverages the pharmacological relevance of triazolopyrimidines (known for kinase inhibition and antimicrobial activity) and tetrazoles (valued for metabolic stability and hydrogen bonding). Its unique substitution pattern distinguishes it from analogues, influencing both physicochemical properties and biological interactions .
Properties
IUPAC Name |
3-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN8S/c1-9-7-10(2)23-14(17-9)19-20-15(23)25-8-13-18-21-22-24(13)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBPFDZDHHUIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3=NN=NN3C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves multiple steps, starting with the preparation of the tetrazole and triazolopyrimidine intermediates. The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The triazolopyrimidine core is often prepared via cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones. The final step involves the coupling of the tetrazole and triazolopyrimidine intermediates through a sulfanyl linkage, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Differences and Core Modifications
The table below highlights structural variations among related compounds:
| Compound Name / ID | Core Structure | Key Substituents | Notable Features |
|---|---|---|---|
| Target Compound | Triazolo[4,3-a]pyrimidine | 5,7-dimethyl; 4-chlorophenyl tetrazole via sulfanyl methyl | High lipophilicity; potential kinase inhibition |
| 7-(4-Chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-... () | Triazolo[1,5-a]pyrimidine | 4-chlorophenyl; 4-methoxyphenyl carboxamide | Carboxamide enhances solubility; antimicrobial activity |
| 3-{[(4-Chlorophenyl)methyl]sulfanyl}-7-phenyl-... () | Imidazo[2,1-c][1,2,4]triazole | Phenyl; 4-chlorophenyl sulfanyl | Imidazole fusion increases π-π stacking; anticancer potential |
| 3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-... () | Pyrazolo[1,5-a]pyrimidine | 4-fluorophenyl; trifluoromethyl; piperidinyl | Fluorine and CF₃ improve metabolic stability; CNS activity |
| 1-(4-Chlorophenyl)-2-({...triazolo[4,3-a]pyrimidin-3-ylsulfanyl}... () | Triazolopyrimidine + ethanone | Sulfanyl-ethanone linkage; ethyl-triazole | Dual triazole rings enhance chelation; antibacterial activity |
Key Observations :
- Core Heterocycles : Pyrazolo[1,5-a]pyrimidines () and imidazo-triazoles () exhibit divergent electronic properties compared to the target’s triazolopyrimidine, affecting binding to biological targets .
- Substituent Effects : The 4-chlorophenyl tetrazole in the target compound provides stronger electron-withdrawing effects than carboxamides () or methoxyphenyl groups, influencing receptor affinity .
Physicochemical and Pharmacokinetic Properties
Data derived from computational models (e.g., SwissADME) and experimental studies:
| Parameter | Target Compound | 7-(4-Methoxyphenyl)-2-(methylsulfanyl)-... () | 5-Sulfanyltriazoles () |
|---|---|---|---|
| LogP | 3.8 (predicted) | 2.9 | 2.1 |
| Water Solubility | Low | Moderate (due to methoxy) | High (sulfanyl polar group) |
| Drug-Likeness | Passes Lipinski | Passes | Fails (high polarity) |
Analysis :
- The target’s 5,7-dimethyl groups increase logP (3.8) compared to methoxy-containing analogues (), suggesting better membrane permeability but lower solubility .
- Sulfanyl methyl tetrazole vs. pyridinone (): The latter’s hydrogen-bonding capacity improves solubility but may reduce blood-brain barrier penetration .
Contrasts :
- The target’s dual methyl groups may limit solubility but improve intracellular accumulation in cancer cells compared to hydroxyl-bearing analogues () .
- Tetrazole vs. Carboxamide (): Tetrazole’s metabolic stability offers longer half-life, whereas carboxamides are prone to hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
